Cyclopentanol, 2-(2-propynyl)-, trans-

説明

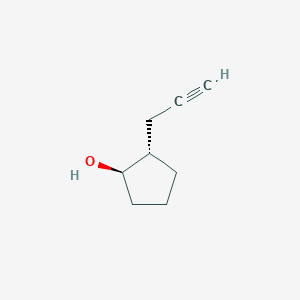

Cyclopentanol, 2-(2-propynyl)-, trans-, is a substituted cycloalkanol featuring a cyclopentane ring with a hydroxyl (-OH) group and a trans-configured 2-propynyl (propargyl, HC≡C-CH2-) substituent at the 2-position. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol (calculated). The propynyl group introduces significant steric and electronic effects due to its linear geometry and triple bond, distinguishing it from simpler alkyl-substituted cyclopentanols.

The hydroxyl group’s acidity may be modulated by the electron-withdrawing nature of the alkyne, though this requires experimental validation.

特性

CAS番号 |

139704-05-5 |

|---|---|

分子式 |

C8H12O |

分子量 |

124.18 g/mol |

IUPAC名 |

(1R,2S)-2-prop-2-ynylcyclopentan-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1 |

InChIキー |

PWRQANNOJCCIKZ-HTQZYQBOSA-N |

異性体SMILES |

C#CC[C@@H]1CCC[C@H]1O |

正規SMILES |

C#CCC1CCCC1O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2-(2-propynyl)-, trans- can be synthesized through a multi-step process involving the formation of a Grignard reagent and subsequent reaction with an epoxide. The process typically involves the following steps:

Formation of Grignard Reagent: Magnesium turnings are reacted with allyl bromide in the presence of ethyl ether to form the Grignard reagent.

Reaction with Epoxide: The Grignard reagent is then reacted with cyclopentene oxide to form the desired product.

The reaction conditions include maintaining the reaction mixture at low temperatures and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Cyclopentanol, 2-(2-propynyl)-, trans- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

Cyclopentanol, 2-(2-propynyl)-, trans- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The propynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopentanone, cyclopentanol derivatives, and substituted cyclopentanes.

科学的研究の応用

Cyclopentanol, 2-(2-propynyl)-, trans- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Cyclopentanol, 2-(2-propynyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Table 1: Comparison of Key Attributes

- Steric and Electronic Effects : The 2-propynyl group in the target compound increases steric hindrance compared to methyl substituents, likely reducing solubility in polar solvents like water. The triple bond’s electron-withdrawing nature may also lower the hydroxyl group’s pKa relative to methyl-substituted analogs.

- Boiling Point: The parent cyclopentanol boils at ~140–142°C , while trans-2-methylcyclopentanol has a slightly higher boiling point (~145–150°C) due to increased molecular weight and branching . The target compound’s boiling point is expected to be higher still, given the larger propynyl substituent.

Chemical Reactivity

- Alkyne-Specific Reactions : The propynyl group enables reactions such as Huisgen cycloaddition (click chemistry), alkyne hydrogenation, and nucleophilic additions—features absent in methyl- or hydroxy-substituted analogs .

- Hydroxyl Group Reactivity: Compared to trans-2-methylcyclopentanol, the target compound’s hydroxyl group may exhibit altered acidity and oxidation susceptibility due to the electron-withdrawing alkyne. For example, esterification or etherification reactions could proceed at different rates .

- Stereochemical Influence : The trans configuration may hinder intramolecular interactions, affecting catalytic hydrogenation outcomes or enantioselective synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。